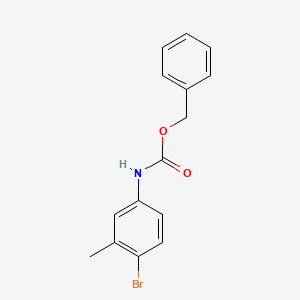
Cc1cc(NC(=O)OCc2ccccc2)ccc1Br
Vue d'ensemble
Description
Cc1cc(NC(=O)OCc2ccccc2)ccc1Br, also known as 4-bromo-2-chloro-N-(2-hydroxyethyl)-benzamide, is a synthetic compound that has been studied for its potential applications in scientific research. It has been used in a variety of experiments in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
1. Carbon Capture and Storage (CCS)
- Overview : CCS is a crucial technology for addressing climate change and decarbonizing industries. It plays a vital role in facilitating the net removal of CO2 from the atmosphere and in delivering low carbon heat and power. Despite technical maturity, CCS deployment is still not at the scale commensurate with global ambitions (Bui et al., 2018).
2. Neutral Isomer Formation in Gas Phase
- Research Findings : Studies on the neutral radicals NCCCCO and CCC(O)CN, which were formed by collision-induced vertical one-electron reduction and oxidation of charged species, show insights into the stability and decomposition processes of these molecules. This research enhances understanding of molecular behaviors in various chemical environments (Dua, Peppe, & Bowie, 2002).
3. Cation-Chloride Cotransporters (CCCs) in Medical Neuroscience
- Medical Relevance : CCCs, including the Na+-coupled Cl- importers and K+-coupled Cl- exporters, have gained attention in medical neuroscience for their roles in fluid and electrolyte transport, and their implications in various neurological diseases. The study of CCCs opens pathways for therapeutic targeting in neurological conditions (Huang et al., 2019).
4. Discovery in Space Chemistry
- Astrochemical Discovery : The detection of sulfur-bearing species NCS, HCCS, H2CCS, H2CCCS, and C4S in space, specifically towards TMC-1, marks significant progress in astrochemistry. These findings underline the need for improved chemical networks dealing with S-bearing species in space research (Cernicharo et al., 2021).
Propriétés
IUPAC Name |
benzyl N-(4-bromo-3-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11-9-13(7-8-14(11)16)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEMWSZVYZJKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B1383466.png)







![1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B1383482.png)


